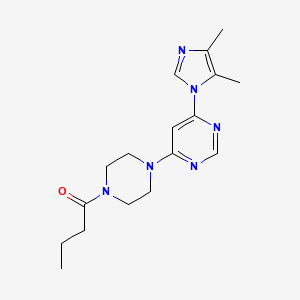
4-(4-butyryl-1-piperazinyl)-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-butyryl-1-piperazinyl)-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine, also known as BPIP, is a synthetic compound that has been the subject of numerous scientific studies due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. BPIP is a pyrimidine derivative that has been shown to modulate the activity of certain ion channels and receptors in the brain, leading to changes in neuronal excitability and synaptic transmission.
Mécanisme D'action
4-(4-butyryl-1-piperazinyl)-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine exerts its effects on the brain by modulating the activity of certain ion channels and receptors. Specifically, this compound has been shown to enhance the activity of GABA-A receptors, which are responsible for inhibiting neuronal activity in the brain. This leads to a decrease in neuronal excitability and an overall calming effect on the brain. This compound has also been shown to inhibit the activity of voltage-gated sodium channels, which are responsible for generating action potentials in neurons. This further contributes to the overall decrease in neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in the brain. These include a decrease in neuronal excitability, an increase in GABAergic transmission, and a decrease in glutamatergic transmission. This compound has also been shown to have anxiolytic and anticonvulsant effects in animal models, suggesting that it may be useful in the treatment of anxiety and epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(4-butyryl-1-piperazinyl)-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine in lab experiments is its specificity for certain ion channels and receptors in the brain. This allows researchers to study the effects of this compound on specific neuronal circuits and pathways, which can provide valuable insights into the underlying mechanisms of neurological disorders. However, one limitation of using this compound in lab experiments is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in the brain over extended periods of time.
Orientations Futures
There are several potential future directions for research on 4-(4-butyryl-1-piperazinyl)-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine. One area of interest is the development of new therapeutics for neurological disorders based on the activity of this compound. Another area of interest is the study of the long-term effects of this compound on neuronal circuits and synaptic plasticity. Additionally, further research is needed to better understand the molecular mechanisms underlying the effects of this compound on ion channels and receptors in the brain.
Méthodes De Synthèse
The synthesis of 4-(4-butyryl-1-piperazinyl)-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine can be achieved through a multi-step process that involves the reaction of several precursor compounds. One common method involves the reaction of 4-butyryl-1-piperazinecarboxylic acid with 4,5-dimethylimidazole to form an intermediate, which is then reacted with 2,4,6-trichloropyrimidine in the presence of a base to yield this compound.
Applications De Recherche Scientifique
4-(4-butyryl-1-piperazinyl)-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine has been the subject of numerous scientific studies due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In particular, this compound has been shown to modulate the activity of certain ion channels and receptors in the brain, leading to changes in neuronal excitability and synaptic transmission. This makes it a promising candidate for the development of new therapeutics for a range of neurological disorders, including epilepsy, anxiety, and depression.
Propriétés
IUPAC Name |
1-[4-[6-(4,5-dimethylimidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O/c1-4-5-17(24)22-8-6-21(7-9-22)15-10-16(19-11-18-15)23-12-20-13(2)14(23)3/h10-12H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVJMIPQXIQSCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=NC=NC(=C2)N3C=NC(=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-{5-methyl-6-[(2-methyl-3-pyridinyl)oxy]-4-pyrimidinyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5341167.png)

![N-(2,4-dimethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5341180.png)


![N-{1-[2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-yl]-4-piperidinyl}methanesulfonamide](/img/structure/B5341201.png)
![4-[(2-isopropyl-4-pyrimidinyl)methyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B5341202.png)

![1-{4-[4-(2,3-difluorobenzoyl)-1-piperazinyl]-3-fluorophenyl}-1-butanone](/img/structure/B5341223.png)
![1-[(4-cyclobutyl-6-methylpyrimidin-2-yl)amino]butan-2-ol](/img/structure/B5341225.png)
![N-[(5-chloro-1-benzothien-3-yl)methyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5341235.png)
![3-[5-(2-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5341239.png)
![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-methylacetamide](/img/structure/B5341261.png)